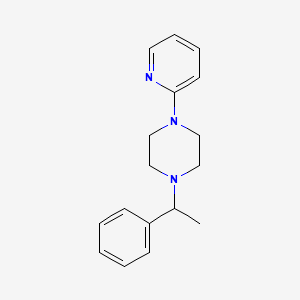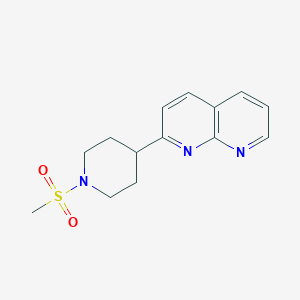![molecular formula C13H16F2N2O2 B12239945 3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea](/img/structure/B12239945.png)
3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group and an oxan-4-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea typically involves the reaction of 2,6-difluorobenzylamine with oxan-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in medicinal applications, the compound may bind to and inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-Dichlorophenyl)methyl]-1-(oxan-4-yl)urea: Similar structure but with chlorine atoms instead of fluorine.
3-[(2,6-Difluorophenyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)urea: Similar structure but with a different cyclic group.
Uniqueness
3-[(2,6-Difluorophenyl)methyl]-1-(oxan-4-yl)urea is unique due to the presence of both difluorophenyl and oxan-4-yl groups, which confer specific chemical and physical properties. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the oxan-4-yl group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C13H16F2N2O2 |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-(oxan-4-yl)urea |
InChI |
InChI=1S/C13H16F2N2O2/c14-11-2-1-3-12(15)10(11)8-16-13(18)17-9-4-6-19-7-5-9/h1-3,9H,4-8H2,(H2,16,17,18) |
InChI Key |
CUNKCANBCGKORC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239871.png)


![5-Fluoro-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12239890.png)
![5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239893.png)
![1-(3-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B12239895.png)
![4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12239905.png)
![6-Methyl-3-[(4-methylphenyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B12239906.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12239915.png)
![2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine](/img/structure/B12239923.png)
![2-[(3-Cyano-6-methylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide](/img/structure/B12239932.png)
![4-[4-(3-Bromophenyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12239933.png)
![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B12239934.png)
![3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12239937.png)
